molecular formula C9H21N2OP B13810745 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- CAS No. 82086-46-2

1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)-

Cat. No.: B13810745
CAS No.: 82086-46-2
M. Wt: 204.25 g/mol
InChI Key: NGYNPOFXXRMNJB-UHFFFAOYSA-N
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Description

1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- (CAS: 82086-46-2) is a heterocyclic organophosphorus compound characterized by a five-membered oxazaphospholidine ring containing nitrogen and phosphorus atoms. Its molecular formula is C₉H₂₁N₂OP, with a molecular weight of 204.25 g/mol. The structure includes a methyl group at the 3-position and two isopropyl (1-methylethyl) groups attached to the nitrogen atom, conferring steric bulk and influencing its reactivity and solubility . This compound is primarily utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to its ability to act as a chiral ligand or catalyst in asymmetric reactions.

Properties

CAS No.

82086-46-2

Molecular Formula

C9H21N2OP

Molecular Weight

204.25 g/mol

IUPAC Name

3-methyl-N,N-di(propan-2-yl)-1,3,2-oxazaphospholidin-2-amine

InChI

InChI=1S/C9H21N2OP/c1-8(2)11(9(3)4)13-10(5)6-7-12-13/h8-9H,6-7H2,1-5H3

InChI Key

NGYNPOFXXRMNJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P1N(CCO1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves:

  • Reacting phosphorus oxychloride (POCl3) with a suitable amine or bis(amine) to form a phosphoryl intermediate.
  • Subsequent cyclization with an amino alcohol or related nucleophile to form the oxazaphospholidine ring.
  • Control of reaction parameters such as temperature, solvent, and base addition to optimize yield and purity.

This approach is exemplified in the synthesis of related compounds like N,N-bis(2-chloroethyl)-tetrahydro-1,3,2-oxazaphosphorine-2-amine 2-oxide (cyclophosphamide), where phosphorous oxychloride and bis(2-chloroethyl)amine hydrochloride are reacted with 3-aminopropan-1-ol in a single reaction vessel under low temperature and inert aprotic solvents.

Specific Methodology Highlights

  • Reagents : Phosphorus oxychloride (POCl3), bis(amine) derivatives (e.g., N,N-bis(1-methylethyl)amine for the target compound), and amino alcohols.
  • Solvents : Inert aprotic solvents such as tetrahydrofuran (THF), dioxane, chloroform, or dichloromethane are preferred. These solvents must be anhydrous (water content preferably below 0.01%) to prevent side reactions.
  • Temperature Control : The reaction is typically initiated at low temperatures (-15 to -10 °C) to control the rate of addition and cyclization, followed by gradual warming to room temperature or slightly elevated temperatures (up to 40 °C) to complete the reaction.
  • Auxiliary Base : Tertiary amines like triethylamine are added dropwise to neutralize hydrochloric acid generated during the reaction and to regulate the reaction kinetics. The base also prevents side reactions such as formation of amido chlorophosphates.
  • Single Vessel Process : The entire synthesis can be conducted in a single closed reaction vessel, minimizing intermediate handling and exposure to toxic reagents, improving safety and efficiency.

Reaction Sequence Summary

Step Reagents & Conditions Purpose
1 Phosphorus oxychloride + bis(amine) hydrochloride in inert aprotic solvent at -15 to -10 °C Formation of phosphoryl intermediate
2 Slow addition of amino alcohol solution with first portion of tertiary base at -7 to -3 °C Cyclization to form oxazaphospholidine ring
3 Addition of second portion of base dropwise to bind HCl and control reaction Neutralization and reaction rate control
4 Gradual temperature increase to 15-40 °C with stirring for 5-25 hours Completion of reaction and substrate conversion
5 Final addition of base to bind residual HCl and facilitate substitution reactions Purification and stabilization of product

Purification and Isolation

  • After reaction completion, the mixture is typically extracted with organic solvents such as dichloromethane.
  • Concentration under reduced pressure followed by crystallization from diethyl ether or other suitable solvents yields the pure compound.
  • Activated carbon treatment may be used to remove colored impurities.
  • Drying under vacuum completes the isolation process.

Data Table: Key Parameters in Preparation

Parameter Typical Conditions Notes
Phosphorus oxychloride molar excess Slight excess relative to bis(amine) hydrochloride Ensures complete phosphorylation
Solvent Chloroform, THF, dichloromethane (anhydrous) Water content <0.01% critical
Temperature (initial) -15 to -10 °C Controls reaction rate and selectivity
Temperature (cyclization) -7 to -3 °C Facilitates ring closure
Temperature (final) 15 to 40 °C Completes substrate conversion
Auxiliary base Triethylamine or other tertiary amine Neutralizes HCl, controls reaction rate
Reaction time 5 to 25 hours Depends on substrate conversion
Reaction vessel Single closed reactor Minimizes exposure and contamination

Chemical Reactions Analysis

Types of Reactions

1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazaphospholidin-2-one derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oxazaphospholidin-2-one derivatives, reduced amine derivatives, and substituted phosphorus compounds.

Scientific Research Applications

1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a DNA alkylating agent, which can hinder cellular growth and replication.

    Medicine: Explored for its cytotoxic properties, particularly in the development of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- involves its ability to alkylate DNA, leading to the inhibition of cellular growth and replication. This is achieved through the formation of covalent bonds with DNA, which disrupts the normal function of the genetic material. The compound targets specific molecular pathways involved in cell division and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- is compared below with analogous oxazaphospholidine derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Key Properties/Applications
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- (82086-46-2) C₉H₂₁N₂OP 3-methyl, N,N-bis(1-methylethyl) High steric hindrance; chiral catalysis
1,3,2-Oxazaphospholidine, 2-methoxy-5-phenyl-, 2-sulfide (124601-37-2) C₉H₁₃NO₂PS 2-methoxy, 5-phenyl, 2-sulfide Enhanced thermal stability; thiol-reactive
3-Methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine (N/A) C₁₅H₂₃N 3-methyl, N-(1-phenylethyl) cyclohexane Amine-based ligand; asymmetric hydrogenation

Key Findings

Steric and Electronic Effects :

  • The bis(1-methylethyl) groups in the target compound create significant steric hindrance, which enhances enantioselectivity in asymmetric catalysis compared to less bulky analogs like 2-methoxy-5-phenyl oxazaphospholidine sulfide .
  • The 2-sulfide group in CAS 124601-37-2 increases sulfur-mediated reactivity (e.g., thiol-disulfide exchange) but reduces solubility in polar solvents due to hydrophobic phenyl substitution .

Thermal Stability :

  • The sulfide derivative (124601-37-2) exhibits higher thermal stability (decomposition >200°C) compared to the target compound (~150°C), attributed to the rigid phenyl group and sulfide bond .

Catalytic Applications :

  • The target compound outperforms 3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine in phosphorus-mediated reactions (e.g., Pudovik additions) due to the oxazaphospholidine ring’s ability to stabilize transition states .

Synthetic Accessibility :

  • The target compound is more synthetically challenging to produce than cyclohexanamine derivatives due to the oxazaphospholidine ring’s sensitivity to hydrolysis, requiring anhydrous conditions .

Biological Activity

1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- (CAS Number: 82086-46-2) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H21N2OP
  • Molecular Weight : 204.25 g/mol
  • Boiling Point : 230.8°C
  • Flash Point : 93.4°C

The biological activity of 1,3,2-oxazaphospholidin derivatives is primarily attributed to their ability to interact with cellular targets such as enzymes and receptors involved in various biochemical pathways. The oxazaphospholidine ring structure contributes to the compound's reactivity and binding affinity.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxazaphospholidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds similar to 1,3,2-oxazaphospholidin-2-amine have shown significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A2780) with IC50 values indicating potent activity .
  • Tubulin Inhibition : Molecular docking studies suggest that these compounds can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics essential for cell division . This mechanism underlies their potential as antitumor agents.

Case Studies and Research Findings

StudyFindings
Synthesis of Oxazaphospholidine Derivatives A series of derivatives were synthesized and evaluated for cytotoxicity against human cancer cell lines. Compounds exhibited IC50 values ranging from 4.47 to 52.8 μM .
Cell Cycle Analysis Flow cytometry revealed that selected compounds induced G2/M phase arrest in treated cancer cells .
Molecular Docking Studies Docking studies confirmed the binding affinity of these compounds for tubulin, suggesting a mechanism involving inhibition of polymerization .

Safety and Toxicity

The safety profile of 1,3,2-oxazaphospholidin derivatives has not been extensively characterized; however, preliminary data suggest moderate toxicity levels consistent with other phosphorous-containing compounds. Further toxicological studies are warranted to fully assess safety for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,3,2-Oxazaphospholidin-2-amine derivatives, and how can reaction conditions be optimized?

Answer: A viable route involves oxidative cyclodesulfurization using iodine (I₂) as a cost-effective and environmentally friendly reagent, adapted from methodologies for benzoxazol-amine derivatives . Key steps include:

  • Reacting substituted aminophenols or thiourea precursors with phosphorus-containing reagents to form the oxazaphospholidine ring.
  • Optimizing reaction time (6–12 hours) and temperature (80–100°C) to balance yield and selectivity.
  • Monitoring reaction progress via TLC or HPLC to minimize side products.
    Yields can be improved by using microwave-assisted synthesis, which reduces reaction times and enhances purity (e.g., as demonstrated for N,N-bis(phosphinoylmethyl)amines) .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR provide insights into electronic environments and substituent effects. For example, phosphorus chemical shifts in oxazaphospholidines typically range from δ +10 to +25 ppm .
  • X-ray Crystallography: Resolves stereochemistry and bond lengths, critical for confirming the heterocyclic ring geometry. Similar benzoxazol-amine derivatives were analyzed using this method .
  • Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns, especially for phosphorus-containing heterocycles .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity and electronic properties of this compound?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict conformational stability and solvent interactions. For example, studies on benzoxazol-amines used MD to analyze hydrogen bonding and ring strain .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. This is critical for designing derivatives with tailored reactivity .
  • Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) to guide pharmacological applications, as demonstrated for structurally related amides .

Q. How can contradictions in spectroscopic data between this compound and its analogs be resolved?

Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign ambiguous protons/carbons. For example, NOESY correlations can distinguish between axial and equatorial substituents in the oxazaphospholidine ring .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., N,N-bis(1-methylethyl)hexadecanamide) to identify trends in chemical shifts or coupling constants .
  • Isotopic Labeling: ¹⁵N or ³¹P labeling (if feasible) can clarify phosphorus-nitrogen bonding patterns, as seen in phosphoramidite synthesis .

Q. What strategies mitigate challenges in purifying this compound due to its hygroscopic or labile nature?

Answer:

  • Chromatographic Techniques: Use silica gel chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to minimize decomposition. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is effective .
  • Low-Temperature Crystallization: Recrystallize from anhydrous ethanol at −20°C to remove impurities while preserving structural integrity .
  • Inert Atmosphere Handling: Conduct purification under argon or nitrogen to prevent hydrolysis of the phosphorus-nitrogen bond .

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